Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate exact mass and molecular weight
Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate exact mass and molecular weight
Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate: An In-Depth Technical Guide to Exact Mass and Molecular Weight
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers, scientists, and drug development professionals, an unambiguous understanding of a compound's fundamental physicochemical properties is the bedrock upon which all subsequent investigations are built. This guide provides a detailed technical exploration of two such critical parameters—exact mass and molecular weight—using Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate as a central case study. While this compound serves as our specific focus, the principles and methodologies discussed herein are universally applicable across the vast spectrum of small molecule research.
This document will delve into the theoretical underpinnings of these two distinct mass-related concepts, elucidate their practical significance in a pharmaceutical context, and provide a comprehensive, field-proven protocol for their determination using high-resolution mass spectrometry (HRMS).
Establishing the Molecular Identity
Before any analytical measurement, the molecular formula of the compound must be definitively established. Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a substituted piperazine derivative, is confirmed through structural analysis and synthetic routes to possess the molecular formula: C₁₇H₁₈N₄O₄ .[1] This formula is the cornerstone for calculating both the molecular weight and the exact mass.
Part 1: Deconstructing Mass: Molecular Weight vs. Exact Mass
A common point of confusion in chemical analysis is the distinction between molecular weight and exact mass. Though often used interchangeably in broader chemical discourse, in the context of analytical chemistry, particularly mass spectrometry, they are fundamentally different concepts.
Molecular Weight (Average Molecular Mass)
Molecular weight , more accurately termed average molecular mass, is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule. The calculation is based on the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages of the isotopic masses and their natural abundances.
For Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (C₁₇H₁₈N₄O₄), the molecular weight is calculated as follows:
(17 x Avg. At. Wt. of C) + (18 x Avg. At. Wt. of H) + (4 x Avg. At. Wt. of N) + (4 x Avg. At. Wt. of O) (17 x 12.011) + (18 x 1.008) + (4 x 14.007) + (4 x 15.999) = 354.37 g/mol
Significance in Drug Development: Molecular weight is a critical parameter in medicinal chemistry, influencing properties such as solubility, permeability, and bioavailability.[2] It is a key component of frameworks like Lipinski's Rule of Five, which guides the design of orally available drugs.[2] In a laboratory setting, molecular weight is used for routine tasks such as preparing solutions of known molarity and calculating reaction yields.
Exact Mass (Monoisotopic Mass)
Exact mass is the calculated mass of a molecule containing only the most abundant, stable isotope of each element. This is also referred to as the monoisotopic mass. Unlike molecular weight, it is not an average. Mass spectrometry, as a technique, is capable of separating and detecting individual ions based on their mass-to-charge ratio (m/z), making the measurement of monoisotopic mass possible.[3][4]
For Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (C₁₇H₁₈N₄O₄), the exact mass is calculated using the mass of the most abundant isotope of each element:
(17 x Mass of ¹²C) + (18 x Mass of ¹H) + (4 x Mass of ¹⁴N) + (4 x Mass of ¹⁶O) (17 x 12.000000) + (18 x 1.007825) + (4 x 14.003074) + (4 x 15.994915) = 354.133166 Da
Significance in Drug Development: The determination of the exact mass is a powerful tool for confirming the elemental composition of a newly synthesized compound or for identifying an unknown substance. High-resolution mass spectrometry can measure the m/z of an ion with high precision, and this experimentally determined exact mass can then be compared to the theoretical exact mass to confirm the molecular formula.[5][6][7] This is invaluable for impurity profiling, metabolite identification, and quality control in pharmaceutical manufacturing.[8][9]
Data Summary
| Parameter | Definition | Value for C₁₇H₁₈N₄O₄ |
| Molecular Formula | The number of atoms of each element in a molecule. | C₁₇H₁₈N₄O₄ |
| Molecular Weight | Weighted average of the masses of all naturally occurring isotopes. | 354.37 g/mol |
| Exact Mass | The mass of the molecule with the most abundant isotope of each element. | 354.133166 Da |
Part 2: Experimental Determination by High-Resolution Mass Spectrometry (HRMS)
The theoretical calculations of exact mass are confirmed experimentally using high-resolution mass spectrometry. This section provides a detailed, step-by-step methodology for the analysis of Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate.
Principle of Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The process involves three fundamental steps: ionization, mass analysis, and detection.
Caption: A generalized workflow for the determination of exact mass using LC-MS.
Experimental Protocol
This protocol outlines a self-validating system for the accurate mass determination of Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate.
1. Materials and Reagents:
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Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (analyte)
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LC-MS grade acetonitrile
-
LC-MS grade water
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LC-MS grade formic acid
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A suitable calibration standard for the mass spectrometer
2. Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
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An ultra-high-performance liquid chromatography (UHPLC) system (optional, for sample introduction and purification).
3. Sample Preparation:
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Prepare a stock solution of the analyte at a concentration of 1 mg/mL in acetonitrile.
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From the stock solution, prepare a working solution of 1 µg/mL by diluting with 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode.
4. Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibration standard. This step is crucial for ensuring high mass accuracy.
5. Mass Spectrometry Analysis:
-
Set the ESI source to positive ion mode. The piperazine nitrogen is a likely site of protonation.
-
Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated analyte (e.g., m/z 100-500).
-
The expected protonated molecule, [M+H]⁺, for C₁₇H₁₈N₄O₄ would have an exact mass of 355.140991 Da (354.133166 + 1.007825).
-
Infuse the working solution directly into the mass spectrometer or inject it into the LC-MS system.
6. Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
The software will provide the measured m/z value for this peak.
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Compare the experimentally measured exact mass with the theoretical exact mass. The mass accuracy, typically expressed in parts per million (ppm), should be within a low, acceptable range (e.g., < 5 ppm) to confidently confirm the elemental composition.
Interpreting the Results
A successful analysis will yield a mass spectrum with a prominent peak at an m/z value very close to the calculated exact mass of the protonated molecule. The high resolution of the instrument allows for the differentiation of the target ion from other ions of the same nominal mass.
Caption: Logical flow for the confirmation of elemental composition using HRMS.
Conclusion
The distinction between molecular weight and exact mass is not merely academic; it has profound practical implications in the fields of chemical research and drug development. While molecular weight provides a macroscopic view essential for stoichiometry and formulation, the exact mass offers a microscopic level of certainty that is indispensable for structural elucidation and identity confirmation. The methodologies outlined in this guide, centered on the analysis of Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, represent a robust framework for the precise characterization of novel chemical entities, thereby ensuring the integrity and progression of the drug development pipeline.
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